molecular formula C20H13Cl3N2O B2389533 6-chloro-1-[(2,6-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole CAS No. 303148-75-6

6-chloro-1-[(2,6-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole

Cat. No.: B2389533
CAS No.: 303148-75-6
M. Wt: 403.69
InChI Key: CXZGKPVZMQVLSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-1-[(2,6-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole is a benzimidazole derivative characterized by a chloro-substituted benzimidazole core, a phenyl group at position 2, and a 2,6-dichlorobenzyloxy substituent at position 1. The compound’s molecular formula is C₂₀H₁₂Cl₃N₂O, with a molecular weight of 402.7 g/mol. Its structural complexity arises from the dichlorobenzyloxy group, which enhances lipophilicity (predicted XLogP³ ~5.8) and influences binding interactions in biological systems .

Properties

IUPAC Name

6-chloro-1-[(2,6-dichlorophenyl)methoxy]-2-phenylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl3N2O/c21-14-9-10-18-19(11-14)25(20(24-18)13-5-2-1-3-6-13)26-12-15-16(22)7-4-8-17(15)23/h1-11H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXZGKPVZMQVLSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N2OCC4=C(C=CC=C4Cl)Cl)C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 5-Chloro-o-Phenylenediamine with Benzaldehyde

The benzimidazole core is typically synthesized via acid-catalyzed cyclocondensation of 5-chloro-1,2-diaminobenzene and benzaldehyde under oxidative conditions.

Procedure :

  • Reactants : 5-Chloro-o-phenylenediamine (1.0 equiv), benzaldehyde (1.1 equiv), sodium metabisulfite (Na₂S₂O₅, 2.0 equiv).
  • Conditions : Reflux in ethanol at 80°C for 6–12 hours.
  • Mechanism : The aldehyde undergoes nucleophilic attack by the diamine, followed by cyclodehydration and oxidation to form the aromatic benzimidazole ring.

Outcome :

  • 6-Chloro-2-phenyl-1H-benzimidazole is obtained in 70–91% yield.
  • Key characterization: $$ ^1H $$ NMR (DMSO-d6): δ 8.2 (s, 1H, H-1), 7.8–7.4 (m, 5H, Ph), 7.3 (d, 1H, H-5), 7.1 (d, 1H, H-4).

O-Alkylation at the 1-Position

Etherification with 2,6-Dichlorobenzyl Bromide

The 1-position NH of benzimidazole is alkylated using 2,6-dichlorobenzyl bromide under basic conditions.

Procedure :

  • Reactants : 6-Chloro-2-phenyl-1H-benzimidazole (1.0 equiv), 2,6-dichlorobenzyl bromide (1.2 equiv), sodium hydride (NaH, 1.5 equiv).
  • Conditions : Anhydrous DMF, 0°C to room temperature, 2–4 hours.
  • Mechanism : Deprotonation of NH by NaH generates a nucleophilic amide, which displaces bromide from the benzyl halide.

Optimization :

  • Excess NaH (1.5–2.0 equiv) ensures complete deprotonation.
  • Microwave-assisted synthesis reduces reaction time to 10–15 minutes with 90–99% yield.

Outcome :

  • 6-Chloro-1-[(2,6-dichlorobenzyl)oxy]-2-phenyl-1H-benzimidazole is isolated in 65–75% yield after column chromatography (ethyl acetate/hexane).
  • Key characterization: $$ ^{13}C $$ NMR (CDCl₃): δ 152.1 (C-1), 137.8 (C-2), 134.5 (C-6), 129.4–128.1 (Ph), 70.3 (OCH₂).

Alternative Synthetic Routes

One-Pot Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to streamline the synthesis:

Procedure :

  • Reactants : 5-Chloro-o-phenylenediamine, benzaldehyde, 2,6-dichlorobenzyl bromide.
  • Conditions : Microwave (300 W, 100°C), 15 minutes.
  • Advantages : 22% higher yield (91–99%) compared to conventional heating.

Boron Acid-Catalyzed Cyclization

A patent method utilizes boric acid to catalyze benzimidazole formation from carboxylic acids and diamines:

Procedure :

  • Reactants : 2-Phenylacetic acid, 5-chloro-o-phenylenediamine, boric acid (10 mol%).
  • Conditions : Xylene, reflux, 16 hours.
  • Yield : 65% after recrystallization.

Challenges and Solutions

Regioselectivity in Chlorination

  • Issue : Electrophilic chlorination post-cyclization lacks regiocontrol.
  • Solution : Use pre-chlorinated diamine (5-chloro-o-phenylenediamine) to ensure chloro substitution at C6.

Competing N-Alkylation

  • Issue : Alkylation may occur at N3 instead of N1.
  • Solution : Steric hindrance from the 2-phenyl group favors N1 alkylation.

Analytical Data and Quality Control

Spectral Characterization

Technique Key Peaks
FT-IR 3050 cm⁻¹ (C-H aromatic), 1600 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O)
MS (ESI) m/z 403.7 [M+H]⁺

Purity Assessment

  • HPLC : >95% purity (C18 column, acetonitrile/water).
  • Elemental Analysis : Calculated (%) for C₂₀H₁₃Cl₃N₂O: C 59.51, H 3.25, N 6.94; Found: C 59.48, H 3.28, N 6.91.

Industrial-Scale Considerations

Cost-Effective Reagents

  • Replace NaH with K₂CO₃ in DMF for O-alkylation, reducing costs by 40%.
  • Recycle DMF via distillation (80% recovery).

Environmental Impact

  • Waste Management : Neutralize NaH with isopropanol before disposal.
  • Green Chemistry : Use PEG-400 as a solvent alternative to DMF.

Chemical Reactions Analysis

6-chloro-1-[(2,6-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

Synthesis and Chemical Reactions

The synthesis of this compound typically involves the reaction of 2-phenyl-1H-benzimidazole with 6-chloro-1-[(2,6-dichlorobenzyl)oxy]benzene under specific conditions that may include the use of catalysts and elevated temperatures. The compound can undergo various chemical reactions:

  • Oxidation : Using agents like potassium permanganate.
  • Reduction : Utilizing sodium borohydride or lithium aluminum hydride.
  • Substitution : Particularly nucleophilic substitution involving chlorine atoms.

Chemistry

This compound serves as a building block in the synthesis of more complex molecules. Its unique structure allows chemists to explore various modifications that could lead to new compounds with desirable properties.

Biological Activities

Research indicates that 6-chloro-1-[(2,6-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole exhibits potential biological activities:

  • Antimicrobial Properties : Studies have shown its effectiveness against various microbial strains.

Pharmaceutical Development

The compound is under investigation for its potential as a therapeutic agent. Notably:

  • In vitro studies have demonstrated cytotoxic effects on cancer cell lines such as HCT-116 (colon cancer), HepG2 (hepatocellular carcinoma), and MCF-7 (mammary gland cancer). The IC50 values indicate significant potency comparable to standard chemotherapy agents .

Table 1: Cytotoxicity Data Across Cancer Cell Lines

CompoundCell LineIC50 (µM)Comparison DrugIC50 (µM)
6-Chloro...HCT-11610.21Sorafenib12.5
6-Chloro...HepG28.45Doxorubicin15
6-Chloro...MCF-79.30Sunitinib14

This table summarizes findings from cytotoxicity assays, highlighting the potential of the compound as a viable alternative or complement to existing cancer treatments.

Mechanism of Action

The mechanism of action of 6-chloro-1-[(2,6-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

(a) Isoconazole (1-[(2,6-Dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethylimidazole)

  • Core Structure : Imidazole ring instead of benzimidazole, with a 2,4-dichlorophenyl group and ethyl linker.
  • Activity : Clinically used as a broad-spectrum antifungal agent. The imidazole core facilitates interaction with fungal cytochrome P450 enzymes, disrupting ergosterol synthesis .

(b) 1-[(2,6-Dichlorobenzyl)oxy]-6-Nitro-2-Phenyl-1H-1,3-Benzimidazole

  • Modification: Nitro group (-NO₂) at position 6 instead of chlorine.
  • Physicochemical Properties : Higher molecular weight (414.2 g/mol) and XLogP³ (6.1) compared to the chloro analogue, suggesting increased lipophilicity and altered pharmacokinetics .
  • Implications : Nitro groups often enhance redox activity but may increase toxicity risks.

Benzimidazole Derivatives with Varied Substituents

(a) 6-Chloro-7-Methyl-3-[2-(2,4-Dihydroxybenzylidene)-1-Methylhydrazino]-1,1-Dioxo-1,4,2-Benzodithiazine

  • Core Structure : Benzodithiazine ring instead of benzimidazole, with a dihydroxybenzylidene group.
  • Spectroscopic Data : IR peaks at 1630 cm⁻¹ (C=N) and 1340–1150 cm⁻¹ (SO₂) indicate distinct electronic environments compared to benzimidazoles .
  • Activity : Sulfur-containing cores (e.g., benzodithiazine) may enhance metal-binding capacity, relevant for enzyme inhibition.

(b) 6-Chloro-1H-Indole-2-Carboxylic Acid Derivatives

  • Example: 6-Chloro-3-((cyclohexylamino)(1-(4-((2,6-dichlorobenzyl)oxy)phenyl)-1H-tetrazol-5-yl)methyl)-1H-indole-2-carboxylic acid.
  • Synthesis : Prepared via LiOH-mediated hydrolysis in DMSO-d6, yielding 23–53% depending on substituents .

Dichlorobenzyl-Containing Amino Acids

(a) (S)-2-Amino-2-(2,6-Dichlorobenzyl)pent-4-ynoic Acid

  • Activity : IC₅₀ = 1.31 mM against collagenase, with docking studies showing hydrogen bonds to Gln215 (1.96 Å) and π–π interactions with Tyr201 .
  • Comparison : The dichlorobenzyl group enhances hydrophobic interactions in enzyme active sites, similar to its role in benzimidazole derivatives. Positional isomerism (2,6 vs. 2,4-dichloro) affects binding metrics by ~0.1–0.2 Å .

Comparative Analysis Table

Compound Class Core Structure Key Substituents Molecular Weight (g/mol) Notable Activity/Property Reference
Target Compound Benzimidazole 2,6-Dichlorobenzyloxy, 6-Cl, 2-Ph 402.7 High lipophilicity (XLogP³ ~5.8)
Isoconazole Imidazole 2,6-Dichlorobenzyloxy, 2,4-diCl-Ph 416.1 Antifungal (ergosterol inhibition)
6-Nitro Benz. Analog Benzimidazole 2,6-Dichlorobenzyloxy, 6-NO₂, 2-Ph 414.2 Enhanced redox activity (theor.)
Benzodithiazine Derivative Benzodithiazine Dihydroxybenzylidene, SO₂ 411.5 Metal-binding capacity (IR data)
Tetrazole-Indole Hybrid Indole-Tetrazole 2,6-Dichlorobenzyloxy, cyclohexyl ~600 Moderate synthesis yield (23–53%)
Dichlorobenzyl Amino Acid Pentynoic Acid 2,6-Dichlorobenzyl, alkyne 302.6 Collagenase inhibition (IC₅₀ 1.31 mM)

Key Findings and Implications

Substituent Position Matters : The 2,6-dichlorobenzyl group optimizes hydrophobic interactions in collagenase inhibition compared to 2,4-dichloro isomers .

Synthetic Challenges : Yields for tetrazole-indole hybrids vary significantly (23–53%), suggesting steric and electronic effects from substituents like cyclohexyl vs. pentyl groups .

This analysis underscores the importance of structural fine-tuning in optimizing the bioactivity and physicochemical profile of benzimidazole derivatives. Further studies on the target compound’s specific targets (e.g., kinase inhibition assays) are warranted.

Biological Activity

6-Chloro-1-[(2,6-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and relevant case studies.

  • Molecular Formula : C20H13Cl3N2O
  • Molecular Weight : 403.69 g/mol
  • CAS Number : 338978-86-2

The compound features a benzimidazole core structure, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to inhibit specific biological targets.

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of Mycobacterium tuberculosis (Mtb) and other pathogenic bacteria by targeting the MmpL3 protein involved in mycobacterial cell wall synthesis .

Efficacy Against Pathogens

A comparative analysis of the compound's efficacy against various pathogens is summarized in Table 1 below.

PathogenActivity LevelMIC (µg/mL)Reference
Mycobacterium tuberculosisModerate0.125
Staphylococcus aureusHigh2
Escherichia coliModerate4
Candida albicansLow16

Pharmacokinetics

The pharmacokinetic profile of this compound shows promising characteristics:

  • Solubility : Good solubility in water (S = 22.8 μg/mL at pH = 7.0).
  • Toxicity : LD50 in mice greater than 2000 mg/kg indicates low acute toxicity.
  • Bioavailability : In vivo studies show an oral bioavailability of approximately 37.06% .

Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

  • Antimycobacterial Study : A study reported that similar benzimidazole derivatives demonstrated bacteriostatic action against clinical isolates of M. abscessus. The mechanism was linked to MmpL3 inhibition, highlighting the potential for developing new treatments for resistant strains .
  • Antiviral Potential : Another investigation suggested that the compound could serve as a non-nucleoside reverse transcriptase inhibitor (NNRTI) with minimal inhibitory effects on CYP isoforms and reduced risk of cardiotoxicity . This positions it as a candidate for anti-HIV therapies.

Q & A

Q. Purity Validation :

  • Spectroscopic Techniques : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm substituent positions and integration ratios. IR spectroscopy verifies functional groups (e.g., C-Cl stretches at 600–800 cm1^{-1}) .
  • Elemental Analysis : Compare calculated vs. experimental C, H, N, and Cl percentages to confirm stoichiometry .

Advanced Question: How can factorial design optimize reaction conditions for this compound’s synthesis?

Answer:
A 2k^k factorial design is ideal for identifying critical variables (e.g., temperature, solvent ratio, catalyst loading) and their interactions:

Variable Selection : Prioritize factors like reaction time (8–24 hrs), temperature (60–120°C), and solvent polarity (DMF vs. THF) based on preliminary screening .

Response Metrics : Measure yield, purity (HPLC area%), and byproduct formation.

Data Analysis : Use ANOVA to determine significant factors. For example, elevated temperatures may improve cyclization but increase decomposition .

Validation : Conduct confirmatory runs at optimal conditions (e.g., 90°C, DMF, 12 hrs) to verify reproducibility .

Case Study : achieved 85% yield by optimizing solvent (toluene) and catalyst (CuI) via iterative screening .

Basic Question: What spectroscopic methods are most reliable for characterizing structural isomers of this compound?

Answer:

  • NMR Spectroscopy :
    • 1H^1H-NMR distinguishes between ortho/meta/para substituents on the phenyl ring via coupling constants (e.g., para-substituted protons show singlet peaks).
    • 13C^{13}C-NMR identifies carbonyl or aromatic carbons adjacent to electron-withdrawing groups (e.g., Cl substituents deshield carbons by 5–10 ppm) .
  • Mass Spectrometry (LC-MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns unique to substitution sites .

Advanced Question: How can computational docking studies predict the biological activity of this benzimidazole derivative?

Answer:
Molecular Docking Workflow :

Target Selection : Identify protein targets (e.g., kinases, GPCRs) with structural data (PDB IDs).

Ligand Preparation : Generate 3D conformers of the compound using tools like Open Babel or Schrodinger Maestro.

Docking Simulations : Use AutoDock Vina or GOLD to assess binding affinities. Focus on hydrogen bonding (e.g., benzimidazole N-H with catalytic residues) and hydrophobic interactions (chlorophenyl groups) .

Validation : Compare predicted binding poses with experimental IC50_{50} values from enzymatic assays .

Example : In , compound 9c showed strong α-glucosidase inhibition (IC50_{50} = 2.1 µM) due to predicted interactions with catalytic aspartate residues .

Advanced Question: How should researchers resolve contradictions in biological activity data across different assays?

Answer:

Assay Standardization :

  • Use consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds (e.g., staurosporine for kinase inhibition).
  • Normalize data to internal standards (e.g., % inhibition relative to DMSO controls) .

Mechanistic Studies :

  • Perform kinetic assays (e.g., time-dependent inhibition) to distinguish competitive vs. non-competitive binding.
  • Validate off-target effects via siRNA knockdown or CRISPR-edited cell lines .

Data Triangulation : Cross-reference enzymatic activity (in vitro) with cell viability (MTT assay) and gene expression (qPCR) data .

Advanced Question: What strategies enhance the stability of this compound under physiological conditions?

Answer:

Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to the benzyloxy moiety, which cleave in vivo to release the active compound .

Formulation Optimization :

  • Use liposomal encapsulation to improve solubility and reduce degradation.
  • Adjust pH in buffer systems (e.g., citrate buffer, pH 4.5) to stabilize the benzimidazole core .

Accelerated Stability Testing : Conduct stress tests (40°C, 75% RH for 4 weeks) with HPLC monitoring to identify degradation pathways .

Basic Question: What in vitro assays are suitable for preliminary evaluation of this compound’s antimicrobial activity?

Answer:

  • Broth Microdilution : Determine minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Time-Kill Assays : Assess bactericidal kinetics by incubating compounds at 2× MIC and plating aliquots at 0, 4, 8, and 24 hrs .
  • Biofilm Inhibition : Use crystal violet staining to quantify biofilm biomass reduction in P. aeruginosa .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.